molecular formula C4H3BrF4 B1439288 2-Bromo-1,1,1,3-tetrafluorobut-2-ene CAS No. 933668-39-4

2-Bromo-1,1,1,3-tetrafluorobut-2-ene

Cat. No.: B1439288
CAS No.: 933668-39-4
M. Wt: 206.96 g/mol
InChI Key: DKOFAKWMUSOSRL-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3-tetrafluorobut-2-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1,3-tetrafluorobut-2-ene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,1,1,3-tetrafluorobut-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur, leading to the formation of tetrafluorobutadiene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) in non-polar solvents.

    Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide in aprotic solvents.

Major Products

    Substitution: Formation of 2-hydroxy-1,1,1,3-tetrafluorobut-2-ene or 2-amino-1,1,1,3-tetrafluorobut-2-ene.

    Addition: Formation of 2,3-dibromo-1,1,1,3-tetrafluorobutane.

    Elimination: Formation of 1,1,1,3-tetrafluorobutadiene.

Scientific Research Applications

2-Bromo-1,1,1,3-tetrafluorobut-2-ene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Materials Science: Utilized in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Agricultural Chemistry: Employed in the synthesis of fluorinated agrochemicals, which can offer improved efficacy and environmental persistence.

Mechanism of Action

The mechanism by which 2-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic or nucleophilic attack, leading to the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,1,1-trifluoropropane: Similar in structure but lacks the additional fluorine atom and double bond.

    2-Chloro-1,1,1,3-tetrafluorobut-2-ene: Similar but with chlorine instead of bromine.

    1,1,1,3-Tetrafluorobut-2-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

2-Bromo-1,1,1,3-tetrafluorobut-2-ene is unique due to the combination of bromine and multiple fluorine atoms, which impart distinct reactivity and stability. The presence of the double bond also allows for a wider range of chemical transformations compared to fully saturated analogs.

This compound’s unique properties make it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and chemicals with enhanced performance characteristics.

Properties

IUPAC Name

2-bromo-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFAKWMUSOSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694161
Record name 2-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933668-39-4
Record name 2-Bromo-1,1,1,3-tetrafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933668-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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